molecular formula C13H8F2O B1395704 3-(2,3-Difluorophenyl)benzaldehyde CAS No. 848652-17-5

3-(2,3-Difluorophenyl)benzaldehyde

Cat. No.: B1395704
CAS No.: 848652-17-5
M. Wt: 218.2 g/mol
InChI Key: BINUQEOWJQKEDT-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is commonly used in various fields of scientific research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)benzaldehyde typically involves the reaction of 2,3-difluorobenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2,3-difluorobenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.

Major Products Formed

    Oxidation: 3-(2,3-Difluorophenyl)benzoic acid.

    Reduction: 3-(2,3-Difluorophenyl)benzyl alcohol.

    Substitution: 3-(2,3-Difluorophenyl)benzylamine or 3-(2,3-Difluorophenyl)phenol.

Scientific Research Applications

3-(2,3-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. For example, in anticancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)benzaldehyde
  • 3-(2,5-Difluorophenyl)benzaldehyde
  • 3-(3,4-Difluorophenyl)benzaldehyde

Uniqueness

Compared to its analogs, 3-(2,3-Difluorophenyl)benzaldehyde exhibits unique reactivity due to the specific positioning of the fluorine atoms. This positioning influences its electronic properties and steric effects, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-(2,3-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINUQEOWJQKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698686
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848652-17-5
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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